3-Bromo-5-fluoroisonicotinaldehyde
Overview
Description
3-Bromo-5-fluoroisonicotinaldehyde: is a chemical compound with the molecular formula C6H3BrFNO and a molecular weight of 204.00 g/mol It is a derivative of isonicotinaldehyde, featuring bromine and fluorine substituents at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoroisonicotinaldehyde typically involves the use of lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures, around -78°C . The starting material, 3-bromo-5-fluoropyridine, is added dropwise to the LDA solution, followed by the addition of an aldehyde source to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Nucleophilic substitution: Products include substituted pyridines.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
3-Bromo-5-fluoroisonicotinaldehyde has diverse applications in scientific research, including:
Biology: It serves as a precursor for compounds that can be used in biological assays and studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoroisonicotinaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to modulation of specific pathways .
Comparison with Similar Compounds
- 3-Bromo-5-fluoropyridine
- 3-Bromo-5-fluoroisonicotinic acid
- 3-Bromo-5-fluoroisonicotinamide
Comparison: 3-Bromo-5-fluoroisonicotinaldehyde is unique due to the presence of both bromine and fluorine substituents, which confer distinct reactivity and properties compared to its analogs. For example, 3-Bromo-5-fluoropyridine lacks the aldehyde group, making it less reactive in certain transformations. Similarly, 3-Bromo-5-fluoroisonicotinic acid and 3-Bromo-5-fluoroisonicotinamide have different functional groups, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-bromo-5-fluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYWTNJGTMRSDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700088 | |
Record name | 3-Bromo-5-fluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227573-02-5 | |
Record name | 3-Bromo-5-fluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-fluoropyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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